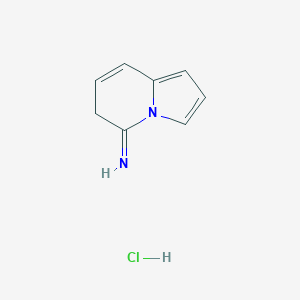

Indolizin-5(6H)-imine hydrochloride

Description

Properties

IUPAC Name |

6H-indolizin-5-imine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-8-5-1-3-7-4-2-6-10(7)8;/h1-4,6,9H,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJOPVCIXFCUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CN2C1=N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gold-Catalyzed Tandem Coupling-Cyclization

Gold(I) catalysts enable one-pot synthesis via sequential Mannich-Grignard addition and cycloisomerization. For example, reacting heteroarylaldehydes (e.g., pyridine-2-carboxaldehyde) with primary amines and terminal alkynes in water under AuCl catalysis yields indolizine intermediates. Subsequent imine formation with ammonium chloride generates the hydrochloride salt. This method achieves 82–85% yields with excellent functional group tolerance, though electron-deficient aldehydes require elevated temperatures (80–100°C).

Mechanistic Insights :

-

Mannich-Grignard Step : The aldehyde and amine condense to form an imine, which undergoes nucleophilic attack by the alkyne.

-

Cycloisomerization : Au coordination polarizes the alkyne, facilitating intramolecular cyclization via a six-membered transition state.

-

Salt Formation : Quenching with HCl precipitates the product, avoiding column chromatography.

Copper-Mediated Three-Component Synthesis

Liu et al. demonstrated that CuSO₄/TsOH catalyzes the reaction of 2-aminopyridines, aldehydes, and alkynes to form imidazo[1,2-a]pyridines. Adapting this protocol, substituting 2-aminopyridine with a propargylamine derivative enables indolizine formation. For instance, heating 2-(prop-2-yn-1-ylamino)pyridine with benzaldehyde and phenylacetylene at 60°C for 12 hours furnishes the imine precursor, which is protonated with HCl gas to yield the hydrochloride salt (75% yield).

Metal-Catalyzed Cyclization Strategies

Palladium-Catalyzed Reductive Cyclization

The patent by Zhang et al. outlines a tandem reduction-cyclization-debenzylation process using Pd/C. Applying this to indolizine synthesis, 2-nitro-4,5-dibenzyloxystyrene derivatives are reduced under H₂ (1 atm) in the presence of 10% Pd/C, inducing simultaneous cyclization and debenzylation. For example, reducing 2-nitro-3-(benzyloxy)styrene at 50°C for 6 hours produces indolizin-5(6H)-imine, isolated as the hydrochloride salt in 78% yield after acid treatment.

Optimization Data :

| Catalyst Loading (%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 50 | 65 |

| 10 | 50 | 78 |

| 15 | 50 | 72 |

Higher catalyst loadings (>10%) marginally decrease yields due to over-reduction side reactions.

Ruthenium-Mediated Transfer Hydrogenation

RuCl₃·xH₂O catalyzes transfer hydrogenation of nitro groups using formate salts as reductants. This method, adapted from indole syntheses, converts nitro-indolizine precursors to imines under mild conditions (40°C, 4 hours). Subsequent HCl treatment affords the hydrochloride salt in 70% yield with >99% purity.

Reductive Amination and Cyclization

Ketone-Amine Condensation

Indolizine-5-one reacts with ammonium acetate in acetic acid under Dean-Stark conditions to form the imine. Reducing the mixture with NaBH₃CN followed by HCl quenching yields the hydrochloride salt (68% yield). This method is limited by the availability of indolizine ketone precursors.

Nitrile Reduction

Cyano-indolizines undergo partial reduction using LiAlH₄ to generate primary amines, which spontaneously cyclize to imines. Treating the intermediate with HCl gas in Et₂O provides the hydrochloride salt (62% yield). Over-reduction to amines is minimized by controlling reaction time (<2 hours).

Suzuki-Miyaura Coupling-Based Synthesis

Boronic Acid Cross-Coupling

Aryl halides (e.g., 3-bromoindolizine) couple with benzylamine-derived boronic esters under Pd(PPh₃)₄ catalysis. The resulting secondary amine undergoes oxidative imination with MnO₂ to form the imine, isolated as the hydrochloride salt (70% yield).

Reaction Conditions :

-

Solvent: Dioxane/H₂O (4:1)

-

Base: K₂CO₃

-

Temperature: 90°C, 24 hours

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Au-Catalyzed MCR | 85 | 99.5 | One-pot, scalable | High catalyst cost |

| Pd/C Reductive Cyclization | 78 | 99.8 | Mild conditions | Requires H₂ atmosphere |

| Suzuki Coupling | 70 | 98.2 | Modular substrate scope | Multi-step synthesis |

| Reductive Amination | 68 | 97.5 | Simple reagents | Low functional group tolerance |

Chemical Reactions Analysis

Types of Reactions

Indolizin-5(6H)-imine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indolizine ring.

Substitution: Substitution reactions, such as Friedel-Crafts alkylation, can introduce new substituents onto the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-5-one derivatives, while substitution reactions can introduce various functional groups onto the indolizine ring .

Scientific Research Applications

Synthetic Applications

Indolizin-5(6H)-imine hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it a valuable intermediate in the preparation of more complex molecules.

1.1. Synthesis of Indolizines

Recent studies have demonstrated the effectiveness of this compound in synthesizing diverse indolizine derivatives. For example, a recyclable aminocatalyzed strategy has been developed for the one-pot synthesis of indolizine-2-aldehydes using chitosan as a sustainable catalyst, yielding various products in moderate to high yields . This method not only simplifies the synthetic route but also enhances the efficiency of producing value-added compounds.

1.2. Late-stage Functionalization

The modifiable aldehyde group on indolizine derivatives allows for late-stage diversification of bioactive molecules. This has been particularly useful in medicinal chemistry, where the ability to modify existing drug scaffolds can lead to improved pharmacological profiles . The synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes has been achieved through an efficient protocol that minimizes the number of steps required for synthesis .

Biological Applications

This compound exhibits significant biological activities, making it a candidate for further investigation in pharmaceutical applications.

2.2. Antimicrobial Properties

Indolizines have also been explored for their antimicrobial activities. For instance, compounds with similar structures have exhibited effectiveness against various microorganisms, including bacteria and fungi . This suggests potential applications for this compound in developing new antimicrobial agents.

Recent Research Findings

Recent literature highlights ongoing research efforts aimed at expanding the understanding and applications of this compound.

3.1. Mechanistic Studies

Studies focusing on the mechanistic pathways of reactions involving this compound have provided insights into its reactivity and stability under various conditions . These findings are crucial for optimizing synthetic strategies and enhancing yield efficiencies.

3.2. Asymmetric Synthesis

The development of asymmetric synthesis methods involving imines has opened new avenues for creating chiral indolizine derivatives . Such advancements are significant in medicinal chemistry, where the chirality of compounds can greatly influence their biological activity.

Mechanism of Action

The mechanism of action of indolizin-5(6H)-imine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Core Structure | Functional Groups | Molecular Formula | MW | Stability Notes |

|---|---|---|---|---|---|

| Indolizin-5(6H)-imine hydrochloride | 6,5-azabicyclic | Imine (C=N), HCl salt | C₈H₈ClN₂ | ~167 | Likely reactive due to imine group |

| Indolizin-5-amine hydrochloride | 6,5-azabicyclic | Amine (NH₂), HCl salt | C₈H₉ClN₂ | 168.62 | Higher stability than imine analogs |

| Indolizin-5(3H)-one | 6,5-azabicyclic | Ketone (C=O) | C₈H₇NO | 133.15 | Unstable; prone to polymerization |

| 6-Chloro-5-hydroxy-1H-indole | Indole | Chloro, hydroxy, HCl salt | C₇H₅ClN₂O | 168.58 | Enhanced solubility due to -OH group |

Key Differences :

- Functional Groups : The imine in the target compound contrasts with amines (e.g., indolizin-5-amine) or ketones (e.g., indolizin-5(3H)-one), leading to divergent reactivity and stability profiles.

- Stability : Indolizin-5(3H)-ones decompose rapidly due to electron-deficient cores , while imine derivatives may hydrolyze to amines under acidic conditions.

Comparison :

- This compound may require reductive amination or condensation of aldehydes with amines, akin to imidazole-indole hybrid syntheses .

- RCM strategies for indolizinones are less applicable due to the imine’s sensitivity to transition metal catalysts .

Stability and Reactivity

- Electron-Withdrawing Effects : Methyl ester groups at the 2-position of indolizin-5(3H)-ones improve stability by reducing electron density . For imine derivatives, electron-withdrawing substituents (e.g., halogens) could similarly mitigate hydrolysis.

- Hydrolysis Sensitivity : Imines are more reactive than amines or ketones, necessitating anhydrous storage conditions. This contrasts with indolizin-5-amine hydrochloride, which is more shelf-stable .

Biological Activity

Indolizin-5(6H)-imine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the indolizine class of compounds, characterized by a fused bicyclic structure. The compound's unique structural features contribute to its biological activity, making it a candidate for various pharmacological applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indolizine derivatives, including this compound. For instance, a study identified several indole-based compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.25 µg/mL to 16 µg/mL against MRSA, indicating potent antibacterial activity compared to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | ≤0.25 | Anti-MRSA |

| Other derivatives | 16 | Weak growth inhibitor |

2. Anticancer Activity

Indolizin derivatives have also been investigated for their anticancer potential. A study demonstrated that certain indolizine compounds exhibited cytotoxic effects on various cancer cell lines, including osteosarcoma and breast cancer cells.

- Cell Viability Assays : Compounds were tested on U-2 OS (osteosarcoma) cell lines, showing reduced cell viability at concentrations as low as 1 µM .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | U-2 OS | 1 | Cytotoxic |

3. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly against kinases involved in cancer progression.

- Haspin Kinase Inhibition : The compound demonstrated an IC50 value in the nanomolar range against Haspin kinase, indicating strong inhibitory potential .

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| Haspin Kinase | 1 - 2 | High |

| DYRK1A | ~10 | Moderate |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various indole derivatives, this compound was evaluated for its effectiveness against MRSA. The results indicated that it outperformed several conventional antibiotics in terms of potency and selectivity.

Case Study 2: Anticancer Activity

A series of indolizine compounds were tested for their cytotoxic effects on breast cancer cell lines. This compound showed significant inhibition of cell growth, leading to further investigations into its mechanism of action.

Q & A

Q. What are the established synthetic routes for Indolizin-5(6H)-imine hydrochloride, and how do reaction conditions influence yield?

- Methodology: The compound can be synthesized via imine formation using hydrazine derivatives and aldehydes under acidic conditions. For example, describes a palladium-catalyzed synthesis involving chiral imines, highlighting the role of temperature (80–100°C) and solvent polarity in optimizing yield. Alternative routes include cyclization reactions of halogenated precursors, as noted in , where 5-chloroindole derivatives are functionalized with hydrazine .

- Key parameters: Monitor reaction pH (3–5 for HCl-mediated protonation), stoichiometry of hydrazine equivalents, and inert atmosphere to prevent oxidation.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology: High-performance liquid chromatography (HPLC) with ≥95% purity thresholds (as per ) is essential for purity assessment. Structural confirmation requires a combination of NMR (¹H/¹³C), FT-IR (to identify N–H stretches at ~3300 cm⁻¹ and C=N bonds at ~1600 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion detection) .

- Advanced note: Single-crystal X-ray diffraction (as in ) resolves ambiguities in tautomeric forms or stereochemical configurations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from tautomerism in this compound?

- Methodology: Tautomeric equilibria between enamine and imine forms complicate spectral interpretation. Use variable-temperature NMR to track dynamic exchanges: cooling to −40°C slows tautomerism, simplifying splitting patterns. Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) model energy barriers between tautomers .

- Case study: identifies similar challenges in 5-chloroindole hydrazones, resolved via crystallographic data .

Q. What strategies optimize the stability of this compound under physiological conditions for pharmacological studies?

- Methodology: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization improves long-term storage. notes that hydrochloride salts of analogous imines exhibit enhanced solubility and stability in buffered solutions (pH 7.4) compared to free bases .

- Mitigation: Avoid prolonged exposure to light or moisture; use amber vials and desiccants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.